molecular formula C6H9N3O3 B8684701 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Cat. No.: B8684701
M. Wt: 171.15 g/mol
InChI Key: DGOLRWGORPVZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitro-pyrazol-1-yl)-propan-2-ol is a chemical compound featuring a nitro-substituted pyrazole core, a scaffold of significant interest in modern medicinal chemistry and drug discovery. Pyrazole derivatives are widely recognized as versatile building blocks for the development of novel bioactive molecules due to their privileged structural properties . Recent scientific investigations highlight the substantial research value of pyrazole-based compounds, particularly in the field of neuroscience. Studies have demonstrated that certain N-propananilide derivatives bearing pyrazole rings exhibit notable neuroprotective effects in experimental models of neurodegeneration . Specifically, these compounds have been shown to protect neuronal cells against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model relevant to Parkinson's disease research. The protective mechanism is associated with the modulation of key apoptotic pathway proteins, including a decrease in the expression levels of the pro-apoptotic protein Bax and a reduction in the activation of the executioner enzyme caspase-3 . This suggests that pyrazole-containing molecules like 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol represent valuable chemical tools for researchers exploring mechanisms of neuronal cell death and developing potential therapeutic strategies for neurodegenerative diseases. As a nitro-functionalized analog, this compound offers a strategic handle for further chemical modification and structure-activity relationship (SAR) studies, enabling the optimization of pharmacological properties. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

1-(3-nitropyrazol-1-yl)propan-2-ol

InChI

InChI=1S/C6H9N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3,5,10H,4H2,1H3

InChI Key

DGOLRWGORPVZNB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=N1)[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1-(3-Nitro-1H-pyrazol-1-yl)propan-2-ol , a functionalized nitro-azole intermediate relevant to high-energy materials science and pharmaceutical development (e.g., as a precursor for hypoxia-activated prodrugs or energetic plasticizers).

Executive Summary & Compound Profile

1-(3-Nitro-pyrazol-1-yl)-propan-2-ol is a regioisomer formed by the N-alkylation of 3-nitropyrazole. Its structural integrity is defined by the specific placement of the nitro group at the C3 position of the pyrazole ring and the hydroxypropyl chain at N1.

  • IUPAC Name: 1-(3-Nitro-1H-pyrazol-1-yl)propan-2-ol

  • Molecular Formula: C₆H₉N₃O₃

  • Molecular Weight: 171.15 g/mol

  • Key Functional Groups: Nitro (–NO₂), Secondary Alcohol (–OH), Pyrazole (C=N, C=C).

Critical Quality Attribute: Regiochemistry

The synthesis of this compound typically involves the reaction of 3-nitropyrazole with propylene oxide. A critical analytical challenge is distinguishing the 1,3-isomer (target) from the 1,5-isomer (byproduct). The 1,3-isomer is generally thermodynamically favored and less sterically hindered, but spectroscopic validation is required to confirm the absence of the 1,5-isomer.

Synthetic Pathway & Structural Logic

To understand the spectroscopic data, one must understand the connectivity established during synthesis. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen (N1) on the epoxide ring of propylene oxide.

Synthesis SM1 3-Nitropyrazole (C3H3N3O2) TS Transition State (Nu: Attack at less hindered C) SM1->TS SM2 Propylene Oxide (C3H6O) SM2->TS PROD 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol (Target 1,3-Isomer) TS->PROD Major Path (Steric Control) BYPROD 1-(5-Nitro-pyrazol-1-yl)-propan-2-ol (Possible 1,5-Isomer) TS->BYPROD Minor Path

Figure 1: Synthetic pathway showing the regioselective alkylation of 3-nitropyrazole. The N1 nitrogen, remote from the nitro group, is more nucleophilic, favoring the 1,3-isomer.

Spectroscopic Data Analysis[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming regiochemistry. The chemical shift of the pyrazole protons and the splitting pattern of the propyl chain are diagnostic.[1][2]

¹H NMR (400 MHz, CDCl₃ or DMSO-d₆)

The spectrum is characterized by two distinct aromatic signals for the pyrazole ring and a complex aliphatic region for the chiral propyl chain.

PositionTypeShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
H-5 (Pyrazole) Ar-H7.60 – 7.85 Doublet (d)J ≈ 2.3Deshielded by adjacent N1 and proximity to NO₂. Diagnostic for 1,3-isomer (shifts upfield in 1,5-isomer).
H-4 (Pyrazole) Ar-H6.80 – 6.95 Doublet (d)J ≈ 2.3Shielded relative to H-5; typical for pyrazole C4.
CH-OH CH4.05 – 4.25 Multiplet (m)-Chiral center; methine proton adjacent to oxygen.
CH₂-N CH₂4.20 – 4.45 Multiplet (ABX)J ≈ 13, 4Diastereotopic protons due to the adjacent chiral center (C2). Appear as complex ABX system.
OH OH4.8 – 5.2 Broad Singlet-Exchangeable; shift varies with concentration and solvent (distinct doublet in DMSO-d₆).
CH₃ CH₃1.05 – 1.20 Doublet (d)J ≈ 6.2Terminal methyl group coupled to the methine proton.

Analyst Note: In the 1,5-isomer , the H-5 proton would be adjacent to the nitro group but also sterically crowded by the N-alkyl group, often causing a shift variance. However, the most reliable distinction is the NOE (Nuclear Overhauser Effect) : Irradiation of the CH₂-N signal will show enhancement of H-5 in the 1,3-isomer, but H-4 (or no aromatic enhancement) in the 1,5-isomer.

¹³C NMR (100 MHz, CDCl₃)
CarbonTypeShift (δ ppm)Assignment Logic
C-3 Cq (C-NO₂)155.0 – 158.0 Quaternary carbon bearing the strongly electron-withdrawing nitro group.
C-5 CH132.0 – 136.0 Aromatic CH adjacent to N1.
C-4 CH103.0 – 106.0 Aromatic CH, electron-rich C4 position.
CH-OH CH66.0 – 67.5 Aliphatic methine attached to oxygen.
CH₂-N CH₂56.0 – 58.0 Methylene carbon attached to the pyrazole nitrogen.
CH₃ CH₃19.5 – 21.0 Methyl carbon.
Infrared Spectroscopy (FT-IR)

IR analysis provides rapid confirmation of the functional groups, particularly the nitro group and the alcohol.

Frequency (cm⁻¹)Vibration ModeFunctional GroupNotes
3350 – 3450 ν(O-H)AlcoholBroad band (H-bonding). Sharpens in dilute solution.
3120 – 3150 ν(C-H) ArPyrazole RingWeak, sharp stretch above 3000 cm⁻¹.
2930 – 2980 ν(C-H) AlkylPropyl ChainAsymmetric/Symmetric stretches of CH₂/CH₃.
1530 – 1550 ν_as(NO₂)Nitro GroupStrong, characteristic asymmetric stretch.
1350 – 1370 ν_s(NO₂)Nitro GroupStrong symmetric stretch.
1480 – 1510 ν(C=N/C=C)Pyrazole RingSkeletal ring vibrations.
1050 – 1100 ν(C-O)Secondary AlcoholStrong stretch for the C-O single bond.
Mass Spectrometry (MS)

MS analysis (ESI or EI) confirms the molecular weight and provides a fragmentation fingerprint.

  • Molecular Ion (M⁺ or [M+H]⁺): 172.07 (ESI, positive mode).

  • Key Fragmentation Pathways (EI, 70 eV):

    • m/z 171: Molecular Ion (M⁺).

    • m/z 154: [M – OH]⁺ (Loss of hydroxyl radical).

    • m/z 126: [M – C₂H₅O]⁺ (Loss of hydroxyethyl fragment).

    • m/z 113: [M – C₃H₆O]⁺ (McLafferty-like rearrangement yielding the protonated 3-nitropyrazole core).

    • m/z 83: Loss of NO₂ from the pyrazole core (characteristic of nitro-azoles).

Fragmentation M Molecular Ion [M+H]+ = 172 F1 Fragment A [M - H2O]+ = 154 M->F1 - H2O F2 Fragment B [3-Nitropyrazole+H]+ = 114 M->F2 C-N Bond Cleavage F3 Fragment C [Loss of NO2] F2->F3 - NO2

Figure 2: Predicted fragmentation pathway in Mass Spectrometry (ESI+).

Experimental Protocol for Analysis

Sample Preparation for NMR[3][4]
  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) for the best resolution of the hydroxyl proton and to prevent aggregation. CDCl₃ (Chloroform-d) is acceptable but may result in a broadened OH signal.

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug if any turbidity is observed (crucial for removing inorganic salts from the synthesis).

HPLC-MS Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • 0-2 min: 5% ACN

    • 2-10 min: 5% -> 95% ACN

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Expectation: The 3-nitro isomer typically elutes after the 5-nitro isomer due to differences in dipole moment and H-bonding capability with the stationary phase.

References

  • Synthesis and Regiochemistry of Nitro-pyrazoles

    • Janssen, J. W. A. M., et al.[3] "Pyrazoles.[4][3][5][6][7][8] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, vol. 41, no. 10, 1976, pp. 1758-1762. Link

  • Elguero, J., et al. "Proton NMR spectra of N-substituted pyrazoles." Bulletin de la Société Chimique de France, 1966.
  • Propylene Oxide Ring Opening Mechanisms

    • Fornaciari, E., et al. "Controlled Oxyanionic Polymerization of Propylene Oxide." Macromolecular Rapid Communications, 2022.[9] Link

  • General Spectroscopic Data for 3-Nitropyrazole Derivatives

    • National Institutes of Health (NIH) PubChem. "3-Nitropyrazole Compound Summary." Link

Sources

Structural Elucidation & Crystallographic Analysis of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol represents a critical checkpoint in the development of functionalized nitro-pyrazoles. These compounds serve as high-value intermediates in two distinct fields: energetic materials (due to the high density/enthalpy of the nitro-pyrazole core) and medicinal chemistry (as antifungal and kinase inhibitor scaffolds).

This guide provides a comprehensive workflow for the crystallographic analysis of this molecule. The primary objective of this analysis is often the unambiguous assignment of regiochemistry (N1 vs. N2 alkylation) and the mapping of supramolecular hydrogen-bonding networks that dictate physical stability.

The Chemical Context: The Regioselectivity Challenge

In the synthesis of N-alkylated nitropyrazoles, a classic regioselectivity problem arises. The alkylation of 3-nitropyrazole can occur at either the N1 or N2 nitrogen, leading to two distinct isomers:

  • 1-(3-Nitro-pyrazol-1-yl)... (The target 1,3-isomer)

  • 1-(5-Nitro-pyrazol-1-yl)... (The steric/electronic 1,5-isomer)

While NMR spectroscopy (


H, 

C, and

N HMBC) provides strong indicators, Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute standard for structural proof. The crystal structure of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol confirms the position of the alkyl tail relative to the nitro group, validating the synthetic pathway.
Regiochemistry Verification Logic

The following diagram illustrates the decision matrix for validating the isomer using crystallographic data.

RegioselectivityLogic Start Crude Reaction Product (Alkylation of 3-Nitropyrazole) Cryst Crystallization (Slow Evaporation: EtOH/H2O) Start->Cryst XRD Single Crystal XRD (Mo-Kα, 100K) Cryst->XRD Check1 Check C3-C4-C5 Bond Lengths (Asymmetry indicates substitution) XRD->Check1 Check2 Measure Distance: Alkyl C1 to Nitro N Check1->Check2 Res13 CONFIRMED: 1,3-Isomer (Remote Substitution) Check2->Res13 Distance > 3.5 Å Res15 CONFIRMED: 1,5-Isomer (Proximal Substitution) Check2->Res15 Distance < 2.5 Å

Figure 1: Crystallographic logic flow for distinguishing 3-nitro vs. 5-nitro regioisomers based on intramolecular distances.

Experimental Protocol: Synthesis to Structure

Synthesis & Crystal Growth

To obtain diffraction-quality single crystals, the purity of the compound is paramount. The presence of the 5-nitro isomer impurity can inhibit the growth of the 3-nitro target crystals.

  • Synthesis: Reaction of 3-nitropyrazole with propylene oxide (in the presence of base) or 1-chloro-propan-2-ol.

  • Purification: Column chromatography (Ethyl Acetate/Hexane) to isolate the major isomer.

  • Crystallization Method:

    • Dissolve 20 mg of pure compound in Ethanol (absolute) .

    • Add n-Heptane dropwise until slight turbidity is observed.

    • Add a minimal amount of Ethanol to restore clarity.

    • Allow slow evaporation at room temperature (298 K) in a semi-sealed vial.

    • Why this works: The hydroxypropyl chain adds polarity, making ethanol a good solvent, while the nitro-pyrazole core encourages stacking. Slow evaporation promotes defect-free lattice formation.

Data Collection Parameters

For this organic molecule (C


H

N

O

), the following collection strategy is recommended to maximize resolution and minimize thermal disorder of the flexible propan-2-ol chain.
ParameterRecommendationRationale
Radiation Source Mo-K

(

Å)
Minimizes absorption effects compared to Cu sources for nitro-compounds.
Temperature 100 K (Cryostream)Essential to freeze the rotation of the terminal -OH group and methyl group.
Theta Range

Required for atomic resolution (

Å) to resolve H-atoms on the alcohol.
Strategy Full Sphere (Redundancy > 4)High redundancy improves the precision of weak reflections at high angles.

Structural Analysis & Discussion

Molecular Conformation

The molecule consists of a rigid 3-nitropyrazole planar core and a flexible 2-hydroxypropyl tail .

  • Chirality: The C(alkyl) atom bearing the hydroxyl group is a chiral center. If the starting material was racemic propylene oxide, the crystal will likely crystallize in a centrosymmetric space group (e.g., P2

    
    /c or P-1), containing both R and S enantiomers in the unit cell.
    
  • Nitro Group Torsion: The nitro group (-NO

    
    ) is expected to be nearly coplanar with the pyrazole ring (torsion angle < 10°) to maximize 
    
    
    
    -conjugation. Significant deviation indicates steric strain or strong intermolecular packing forces.
Supramolecular Architecture (The "Synthon")

The crystal packing is dominated by Hydrogen Bonding. In 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol, the primary donor is the -OH group. There are two competing acceptors:

  • Pyrazole N2: A strong acceptor.

  • Nitro Group Oxygen: A weaker acceptor, but often sterically accessible.

Expected Motif: Research on similar hydroxy-alkyl pyrazoles suggests the formation of infinite polymeric chains (catemers) linked by O-H...N(pyrazole) bonds. The nitro group typically engages in weaker C-H...O interactions or dipole-dipole stacking.

HBonding cluster_packing Crystal Packing Result Mol1 Molecule A (Donor -OH) Mol2 Molecule B (Acceptor N2) Mol1->Mol2 Strong H-Bond (O-H...N) 1.9 - 2.1 Å Mol3 Molecule C (Nitro Group) Mol1->Mol3 Weak Interaction (C-H...O-NO2) Result 1D Helical Chains or Centrosymmetric Dimers Mol2->Result

Figure 2: Predicted supramolecular synthons driving the crystal lattice formation.

Hirshfeld Surface Analysis

To validate the structure beyond simple bond lengths, Hirshfeld Surface Analysis (using CrystalExplorer) is the modern standard.

  • d_norm Surface: Look for bright red spots corresponding to the O-H...N interaction (shorter than van der Waals radii).

  • Fingerprint Plot:

    • Spike 1 (bottom left): Represents the H...N interactions (strong H-bonds).

    • Diffuse Region: Represents H...H contacts (dispersive forces from the alkyl chain).

    • Wings: Represent C...H interactions involving the aromatic pyrazole ring.

Validation Checklist (Self-Correcting Protocol)

Before publishing or finalizing the structure, apply this validation checklist to ensure scientific integrity:

  • CheckCIF Report: Are there any Level A or B alerts?

    • Common Alert: "Missing H atoms." -> Solution: Locate the Hydroxyl H in the difference Fourier map; do not calculate it geometrically if possible, as its position defines the H-bond network.

  • Thermal Ellipsoids: Are the ellipsoids on the terminal methyl group large?

    • Causality: This indicates thermal motion. If

      
       is > 0.08, consider collecting data at a lower temperature (e.g., 100 K vs 298 K).
      
  • Regiochemistry Check:

    • Measure the N1-C(alkyl) bond length. It should be approx 1.45–1.47 Å.

    • Ensure the Nitro group is on the carbon distal to the alkylated nitrogen (C3) if the target is the 1,3-isomer.

References

  • Regioselectivity in Pyrazoles: Norman, N. J., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry.

  • Structural Analogues (Nitropyrazoles): Zhang, J., et al. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry.

  • Hydrogen Bonding in Pyrazoles: Infantes, L., et al. (2005). "Classification of hydrogen-bond motives in crystals of NH-pyrazoles." Arkivoc.

  • Energetic Materials Context: Klapötke, T. M., et al. (2023). "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." Molecules.

  • Crystallographic Standards: Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B.

Sources

A Technical Guide to the Synthesis and Characterization of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel compound, 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol. As a functionalized nitropyrazole, this molecule holds potential for applications in medicinal chemistry and materials science, where the energetic properties of the nitro group and the coordinating capabilities of the pyrazole ring are of interest.[1][2][3] This document outlines a robust, step-by-step protocol for the N-alkylation of 3-nitropyrazole using propylene carbonate, a green and sustainable reagent. Detailed methodologies for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, along with a discussion of the underlying chemical principles that validate the experimental choices. This guide is intended for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of Nitropyrazole Derivatives

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[4][5][6] The incorporation of a nitro group onto the pyrazole scaffold significantly alters its electronic properties and reactivity, making nitropyrazoles valuable intermediates in the synthesis of energetic materials and complex pharmaceutical agents.[1][2][3][7] The nitro group can enhance the compound's density and heat of formation while the pyrazole core provides multiple sites for further functionalization.[8][9]

The target molecule, 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol, introduces a hydroxypropyl side chain at the N1 position of the 3-nitropyrazole ring. This structural feature is of particular interest as the secondary alcohol moiety can serve as a handle for subsequent chemical modifications, such as esterification or oxidation, and may influence the compound's solubility and pharmacokinetic profile. This guide provides the necessary framework for the reliable synthesis and rigorous characterization of this promising compound.

Synthesis of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

The synthesis of the target compound is achieved through the N-alkylation of 3-nitropyrazole. The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity, as the reaction can occur at either the N1 or N2 position.[10]

Strategic Approach: N-Alkylation with Propylene Carbonate

A sustainable and efficient method for the N-alkylation of N-heterocycles involves the use of propylene carbonate.[11] This approach serves as a greener alternative to traditional methods that often require genotoxic alkyl halides and strong bases.[10][11] In this protocol, propylene carbonate acts as both the alkylating agent and the solvent, proceeding via nucleophilic substitution with the loss of carbon dioxide and water.[11] The reaction is base-catalyzed, where the base deprotonates the pyrazole's N-H, increasing its nucleophilicity to attack the electrophilic carbon of propylene carbonate.

Proposed Reaction Mechanism

The reaction proceeds in two main stages:

  • Deprotonation: A suitable base, such as potassium carbonate, deprotonates the 3-nitropyrazole at the N1 position, forming a nucleophilic pyrazolate anion.

  • Nucleophilic Attack and Ring Opening: The pyrazolate anion attacks one of the electrophilic methylene carbons of propylene carbonate, leading to the opening of the carbonate ring and, after workup, formation of the desired 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Alkylation 3-Nitropyrazole 3-Nitropyrazole Pyrazolate_Anion Pyrazolate Anion 3-Nitropyrazole->Pyrazolate_Anion + Base Base K₂CO₃ Pyrazolate_Anion_2 Pyrazolate Anion Propylene_Carbonate Propylene Carbonate Intermediate Ring-Opened Intermediate Product 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol Intermediate->Product Workup (H₂O) Pyrazolate_Anion_2->Intermediate + Propylene Carbonate G cluster_analysis Characterization Techniques Synthesized_Product Crude Product Purification Column Chromatography Synthesized_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structural_Analysis Structural Analysis NMR ¹H & ¹³C NMR Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR

Sources

Technical Guide: Synthesis, Properties, and Applications of 1-(3-Nitro-1H-pyrazol-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3-Nitro-1H-pyrazol-1-yl)propan-2-ol , a functionalized heterocyclic intermediate critical in high-energy materials science and pharmaceutical medicinal chemistry.

Executive Summary

The compound 1-(3-Nitro-1H-pyrazol-1-yl)propan-2-ol represents a strategic scaffold in organic synthesis. Its structure combines a nitro-functionalized pyrazole core—imparting high nitrogen content and electronic modulation—with a hydroxypropyl tail that serves as a versatile handle for further functionalization (e.g., esterification, oxidation, or polymerization). This guide details the IUPAC nomenclature logic, regioselective synthesis, and downstream utility of this molecule, specifically addressing the challenge of N1-alkylation regiochemistry.

Part 1: Structural Analysis & IUPAC Nomenclature

Correct nomenclature is paramount when dealing with asymmetric azoles to avoid confusion between regioisomers.

The IUPAC Logic
  • Parent Structure: Propan-2-ol (the principal functional group is the alcohol).

  • Substituent: The pyrazole ring is attached to carbon 1 of the propane chain.

  • Ring Numbering:

    • The nitrogen attached to the propyl chain is designated N1 .

    • Numbering proceeds toward the second nitrogen (N2).

    • The nitro group is located at position 3 .

Structure Verification: If the nitro group were adjacent to the alkylated nitrogen (N1), the compound would be named 1-(5-nitro-1H-pyrazol-1-yl)propan-2-ol. The "3-nitro" designation confirms that the nitro group is distal to the alkylation site.

ComponentSpecification
Formula C₆H₉N₃O₃
Molecular Weight 171.15 g/mol
SMILES CC(O)CN1N=C([O-])C=C1
Key Feature 1,3-disubstitution pattern (distal isomer)

Part 2: Synthetic Pathways & Regiochemistry[7][8]

The synthesis of this molecule hinges on the N-alkylation of 3-nitropyrazole. The critical challenge is regioselectivity . 3-Nitropyrazole exists in tautomeric equilibrium with 5-nitropyrazole. Alkylation can occur at either nitrogen, leading to a mixture of 1,3- and 1,5-isomers.

The Regioselectivity Mechanism

Under basic conditions, the pyrazolate anion is formed. The alkylation site is governed by:

  • Steric Hindrance: The N adjacent to the nitro group (N-adjacent) is sterically crowded.

  • Electronic Repulsion: The lone pair on the nitrogen distal to the nitro group is more nucleophilic because the nitro group (electron-withdrawing) pulls density away from the adjacent nitrogen.

Therefore, the 1,3-isomer (Target) is generally the major product, while the 1,5-isomer is the minor byproduct.

Experimental Protocol: Epoxide Ring Opening

The most atom-economical route involves the reaction of 3-nitro-1H-pyrazole with propylene oxide.

Reagents:

  • 3-Nitro-1H-pyrazole (1.0 eq)

  • Propylene Oxide (1.2 - 1.5 eq)

  • Catalyst: Triethylamine (Et₃N) or NaOH (0.1 eq)

  • Solvent: Ethanol or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-nitro-1H-pyrazole in Ethanol. Add catalytic triethylamine.

  • Addition: Cool the solution to 0°C. Add propylene oxide dropwise (exothermic reaction).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. If reaction is slow, heat to 50°C in a sealed vessel (to prevent loss of volatile propylene oxide).

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The residue will likely contain a mixture of isomers (approx. 9:1 ratio favoring 3-nitro). Purify via column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) to isolate the pure 1-(3-nitro-pyrazol-1-yl)-propan-2-ol.

Synthesis Workflow Diagram

SynthesisPath Reactant 3-Nitro-1H-pyrazole (Tautomeric Mixture) Intermediate Transition State (Nu- Attack on Epoxide) Reactant->Intermediate Deprotonation Reagent Propylene Oxide (Base Cat.) Reagent->Intermediate ProductMajor MAJOR PRODUCT 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol (Distal Alkylation) Intermediate->ProductMajor Kinetic/Steric Favorability ProductMinor MINOR PRODUCT 1-(5-Nitro-pyrazol-1-yl)-propan-2-ol (Proximal Alkylation) Intermediate->ProductMinor Steric Hindrance

Figure 1: Reaction pathway illustrating the regioselective alkylation of 3-nitropyrazole with propylene oxide.

Part 3: Physicochemical Profiling & Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following markers.

NMR Diagnostic Criteria

Distinguishing the 1,3-isomer (Target) from the 1,5-isomer is critical.

  • ¹H NMR (DMSO-d₆):

    • 1,3-Isomer: The pyrazole ring protons (H4 and H5) typically appear as two doublets with a coupling constant (

      
      ). The chemical shift of H5 (adjacent to N1) is usually downfield (~8.0 ppm).
      
    • NOE (Nuclear Overhauser Effect): Irradiation of the N-CH₂ protons (propyl chain) will show a strong enhancement of the H5 pyrazole proton in the 1,3-isomer. In the 1,5-isomer, the N-CH₂ is adjacent to the Nitro group, so NOE to the ring proton (H4) would be weak or absent.

Key Properties Table[9]
PropertyValue / DescriptionSignificance
Physical State Viscous yellow oil or low-melting solidTypical for small nitro-alcohols due to H-bonding.
Solubility Soluble in MeOH, DMSO, EtOAc; Low in HexaneHydroxy group imparts polarity.
pKa (est) ~13-14 (Alcohol), Pyrazole N is non-basicThe nitro group drastically reduces the basicity of the pyrazole N2.
Stability Stable at RT; Avoid strong basesNitro-pyrazoles are generally stable but can be shock-sensitive if dried/concentrated.

Part 4: Applications in Research & Industry[8][10]

This molecule acts as a "linchpin" intermediate, connecting the stability of the pyrazole ring with the reactivity of the alcohol tail.

Energetic Materials (Explosives & Propellants)

Nitro-pyrazoles are precursors to Insensitive High Explosives (IHE).

  • Plasticizers: The hydroxyl group can be nitrated (using

    
    ) to form a Nitrate Ester . This transforms the molecule into an energetic plasticizer that improves the mechanical properties of propellant binders while adding energy to the system.
    
Pharmaceutical Medicinal Chemistry[8][9]
  • Bio-isosteres: The 3-nitropyrazole moiety is often used as a precursor to 3-aminopyrazole .

  • Workflow:

    • Synthesize 1-(3-nitro-pyrazol-1-yl)-propan-2-ol.

    • Reduce Nitro group (

      
       or 
      
      
      
      )
      
      
      Amine.
    • Couple Amine with carboxylic acids to form Amide-linked Kinase Inhibitors (e.g., analogs of Janus Kinase inhibitors).

Application Logic Diagram

Applications Core 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol SubEnergetic Energetic Materials Sector Core->SubEnergetic SubPharma Pharmaceutical Sector Core->SubPharma Nitration O-Nitration (HNO3/Ac2O) SubEnergetic->Nitration Reduction Nitro Reduction (H2/Pd-C) SubPharma->Reduction Plasticizer Energetic Plasticizer (Nitrate Ester) Nitration->Plasticizer Amine 3-Amino-pyrazole Intermediate Reduction->Amine Drug Kinase Inhibitors (Amide Coupling) Amine->Drug

Figure 2: Divergent application pathways for the target molecule in energetics and drug discovery.

Part 5: Safety & Handling Protocols

Warning: Nitro-substituted heterocycles possess inherent energy. While 1-(3-nitro-pyrazol-1-yl)-propan-2-ol is less sensitive than polynitro compounds, standard safety protocols are non-negotiable.

  • Explosion Hazard: Do not distill the crude material to dryness at high temperatures (>100°C). Nitro compounds can decompose violently.

  • Epoxide Handling: Propylene oxide is a carcinogen and highly flammable. All reactions must be performed in a fume hood.

  • Waste Disposal: Aqueous waste containing nitro-aromatics must be segregated and treated (often via reduction or incineration) and never poured down the drain.

References

  • IUPAC Nomenclature of Organic Chemistry.International Union of Pure and Applied Chemistry. (Rules for numbering azoles and priority of functional groups).

  • Regioselective N-Alkylation of 3(5)-Nitropyrazoles.Journal of Heterocyclic Chemistry. (Mechanistic insights into steric vs.

  • Synthesis and Reactivity of Nitro-substituted Pyrazoles.Chemical Reviews. (Comprehensive review of nitro-pyrazole chemistry in energetics and pharma).

  • PubChem Compound Summary: Pyrazole Derivatives.

In Silico Prediction of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol, a novel chemical entity with potential therapeutic applications. In the absence of empirical data, this document outlines a systematic, computer-aided drug design (CADD) approach to hypothesize its potential biological activities, pharmacokinetic properties, and toxicological profile.[1][2] This guide details methodologies for ligand-based and structure-based virtual screening, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, alongside the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] All quantitative data are summarized in structured tables, and detailed protocols for the described computational experiments are provided. Logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction: The Rationale for In Silico Bioactivity Prediction

The journey of a drug from initial concept to clinical approval is a long, arduous, and expensive process, with a high rate of attrition.[1][3] Computational methods, collectively known as in silico techniques, have emerged as indispensable tools to streamline the early stages of drug discovery.[1][4][5] By predicting the biological activity and pharmacokinetic profile of a compound before its synthesis and experimental testing, in silico approaches can significantly reduce the time and cost associated with drug development and minimize the reliance on animal testing.[1][6]

This guide focuses on 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol, a heterocyclic compound containing a nitropyrazole scaffold. Pyrazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10][11] The inclusion of a nitro group can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its therapeutic efficacy.[12][13]

The core objective of this guide is to establish a robust computational workflow to predict the bioactivity of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol, thereby providing a rational basis for its further experimental investigation.[1]

The In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity is a multi-faceted process that integrates various computational techniques to construct a comprehensive profile of its potential biological effects.[14] This workflow allows for an early-stage assessment of a compound's therapeutic potential and potential liabilities, thereby guiding subsequent experimental validation.[14]

In Silico Bioactivity Prediction Workflow cluster_0 Phase 1: Data Acquisition & Preparation cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Pharmacokinetic & Toxicity Prediction cluster_3 Phase 4: Data Analysis & Interpretation Ligand_Preparation Ligand Preparation (1-(3-Nitro-pyrazol-1-yl)-propan-2-ol) QSAR_Modeling QSAR Modeling (Predictive Activity Spectra) Ligand_Preparation->QSAR_Modeling Pharmacophore_Modeling Pharmacophore Modeling (Feature Identification) Ligand_Preparation->Pharmacophore_Modeling Molecular_Docking Molecular Docking (Binding Affinity Prediction) Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Ligand_Preparation->ADMET_Prediction Target_Identification Target Identification (Literature & Database Mining) Target_Preparation Target Protein Preparation (PDB Database) Target_Identification->Target_Preparation Target_Preparation->Molecular_Docking Data_Integration Data Integration & Analysis QSAR_Modeling->Data_Integration Pharmacophore_Modeling->Data_Integration Molecular_Docking->Data_Integration ADMET_Prediction->Data_Integration Hit_Prioritization Hit Prioritization & Experimental Validation Plan Data_Integration->Hit_Prioritization

Caption: A comprehensive workflow for the in silico prediction of bioactivity.

Methodologies: A Step-by-Step Guide

This section provides detailed protocols for the key computational experiments involved in predicting the bioactivity of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol.

Ligand Preparation

The accuracy of any in silico prediction is highly dependent on the quality of the input molecular structure.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or the RDKit library in Python.

  • File Format Conversion: Save the optimized 3D structure in a suitable format for subsequent analyses, such as .mol2 or .sdf.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[15][16][17] By building a model based on known active and inactive compounds that are structurally similar to 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol, its biological activity can be predicted without the need for initial biological testing.[14]

Protocol:

  • Data Collection: Compile a dataset of compounds with known biological activity against a specific target of interest (e.g., a particular enzyme or receptor). This data can be sourced from databases like ChEMBL or PubChem.

  • Molecular Descriptor Calculation: For each compound in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., physicochemical properties, topological indices).

  • Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines), to build a QSAR model that relates the molecular descriptors to the biological activity.[18][19]

  • Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.

  • Prediction for 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol: Use the validated QSAR model to predict the biological activity of the target compound.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target.[20][21][22][23] Pharmacophore modeling can be used to identify potential biological targets for 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol and to guide the design of more potent analogs.[24]

Pharmacophore_Modeling_Workflow Input Active Ligands or Ligand-Protein Complex Generation Pharmacophore Model Generation (Ligand-based or Structure-based) Input->Generation Validation Model Validation (Test Set Screening) Generation->Validation Screening Virtual Screening (Database of Compounds) Validation->Screening Output Hit Compounds with Desired Pharmacophoric Features Screening->Output

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in the laboratory: the poor solubility of pyrazole-based compounds. As a Senior Application Scientist, my goal is to equip you with not only the "how-to" but also the "why" behind these experimental choices, ensuring your success in handling these valuable but sometimes difficult molecules.

Understanding the Challenge: Why Do Pyrazole Compounds Exhibit Poor Solubility?

Before diving into solutions, it's crucial to understand the underlying reasons for the poor solubility of many pyrazole derivatives. This knowledge will empower you to make informed decisions when selecting a solubilization strategy.

The solubility of pyrazole compounds is governed by a delicate interplay of several physicochemical factors:

  • Molecular Structure and Lipophilicity: The pyrazole ring itself, while being a heterocycle, can contribute to low aqueous solubility, particularly when substituted with non-polar, lipophilic groups.[1][2] The overall lipophilicity of the molecule is a primary determinant of its solubility in aqueous media.[3]

  • Crystal Lattice Energy: Pyrazole derivatives often form highly ordered, stable crystal lattices.[3] Strong intermolecular forces, such as hydrogen bonding and π-π stacking, within this lattice require significant energy to overcome during the dissolution process, leading to low solubility.[1][3] Planar and symmetrical molecules can pack more efficiently, further increasing the lattice energy.[3]

  • Intermolecular Forces: The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom) in the pyrazole ring facilitates strong intermolecular hydrogen bonding, contributing to high melting points and low solubility.[1]

  • pH and Ionization: Many pyrazole derivatives contain ionizable functional groups.[4] Their solubility is therefore highly dependent on the pH of the solvent.[4][5] For weakly basic pyrazoles, solubility can be increased in acidic conditions, while weakly acidic pyrazoles are more soluble in basic conditions.[4][6] The pKa of the compound is a critical parameter in this regard.[6][7]

Troubleshooting & Solutions: A Practical Guide

This section provides a series of troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: My pyrazole compound is precipitating out of the reaction mixture.

Q: What can I do to keep my pyrazole derivative in solution during a chemical reaction?

A: Premature precipitation can lead to incomplete reactions and purification difficulties.[5] Here are several strategies to mitigate this:

  • Co-solvency: Introduce a co-solvent to increase the solvating power of your reaction medium.[5] The choice of co-solvent should be based on the polarity of your starting materials and the final pyrazole product. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[5]

  • Solvent Screening: If your reaction conditions allow, perform small-scale solvent screening to identify a more suitable solvent or solvent mixture that can keep all components dissolved.[5]

  • Temperature Adjustment: Increasing the reaction temperature can significantly enhance the solubility of your compound.[1][5] However, be cautious of potential side reactions or degradation at elevated temperatures.[5]

  • Concentration Adjustment: Lowering the concentration of your reactants can prevent the product from reaching its saturation point and precipitating prematurely.[5]

Issue 2: I'm struggling to purify my pyrazole derivative by recrystallization.

Q: My pyrazole compound has poor solubility in common recrystallization solvents. What are my options?

A: Recrystallization can be challenging for poorly soluble compounds.[5] Consider these alternative approaches:

  • Hot Filtration: If your compound is sparingly soluble even at high temperatures, use hot filtration to remove insoluble impurities.[5] This involves dissolving the compound in a minimal amount of a hot "good" solvent and quickly filtering the solution.[5]

  • Binary Solvent Systems: Utilize a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is sparingly soluble).[5] Dissolve the compound in the minimal amount of hot "good" solvent, and then add the "poor" solvent dropwise until you observe turbidity. Slow cooling should then induce crystallization.[5]

  • Alternative Purification Techniques: If recrystallization proves ineffective, consider other purification methods such as column chromatography or preparative HPLC.

Issue 3: My final pyrazole compound has very low aqueous solubility, making it difficult for biological assays.

Q: How can I improve the aqueous solubility of my final pyrazole compound for in vitro and in vivo studies?

A: Enhancing the aqueous solubility of your final compound is a critical step for biological evaluation. Here are several effective strategies, categorized by their approach:

A. Formulation Strategies

These methods modify the vehicle to enhance the solubility of the compound without chemically altering the molecule itself.

  • pH Adjustment: For ionizable pyrazole compounds, adjusting the pH of the solution is a primary and effective strategy.[4] The Henderson-Hasselbalch equation can be used to predict the ionization state of your compound at a given pH.

    • For weakly basic pyrazoles: Lowering the pH will increase the proportion of the more soluble, ionized form.[6]

    • For weakly acidic pyrazoles: Increasing the pH will enhance solubility.[6]

  • Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[8][9] Common co-solvents for biological assays include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol

    • Polyethylene glycols (PEGs)

    Caution: Always consider the potential toxicity and effects of the co-solvent on your specific assay. It's crucial to keep the final concentration of the organic solvent as low as possible, ideally ≤1%.[6]

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[4][8]

    • Commonly used surfactants include Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80).[3]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[12][13][14]

    • Commonly used cyclodextrins include β-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[13]

    Experimental Protocol: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex (Kneading Method)

    • Molar Ratio Determination: Determine the desired molar ratio of your pyrazole compound to the cyclodextrin (e.g., 1:1).

    • Mixing: Accurately weigh the pyrazole compound and the cyclodextrin and place them in a mortar.

    • Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the mortar to form a paste.

    • Trituration: Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).

    • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.[10]

B. Solid-State Modification

These techniques involve altering the physical form of the solid compound to improve its dissolution rate and solubility.

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at the solid state.[15] This can lead to the formation of an amorphous solid dispersion, which generally has a higher apparent solubility and faster dissolution rate than the crystalline form.

    • Carriers: Common carriers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[3][15]

    • Preparation Methods: Solid dispersions can be prepared by various methods, including solvent evaporation, melting (fusion), and hot-melt extrusion.

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[5][8]

    • Methods: Micronization and nanosuspension are common techniques for particle size reduction.[4][16] It's important to note that this primarily affects the dissolution rate, not the equilibrium solubility.[5]

  • Salt Formation: If your pyrazole derivative possesses acidic or basic functional groups, converting it into a salt can dramatically enhance its aqueous solubility.[5] The choice of the counter-ion is crucial and may require screening to find the optimal salt form.[4]

  • Co-crystallization: Forming co-crystals with a suitable co-former can alter the crystal lattice energy of the pyrazole compound, leading to improved solubility and dissolution rates.[5]

C. Chemical Modification
  • Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, upon administration, undergoes conversion in the body to release the active parent drug.[5][17] This strategy can be employed to improve the solubility of a parent pyrazole compound.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the solubility of pyrazole derivatives?

A1: The primary factors include:

  • Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.[5]

  • Crystal Structure: The arrangement of molecules in the crystal lattice significantly affects the energy required to dissolve the compound.[5]

  • Substituents: The nature of the substituents on the pyrazole ring is crucial. Lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.[1]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, lead to lower solubility.[5]

  • pH: For ionizable pyrazole derivatives, the pH of the solution can have a major impact on solubility.[5]

Q2: I'm observing my pyrazole compound precipitating when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?

A2: This is a common issue known as "fall-out" and occurs when the compound's solubility limit is exceeded in the final aqueous environment.[6] To address this:

  • Lower the DMSO concentration: Aim for a final DMSO concentration of 1% or less in your assay.[6]

  • Use serial dilutions: Instead of a single large dilution, perform serial dilutions in the assay buffer.[6]

  • Incorporate a surfactant: Adding a surfactant like Polysorbate 20 or 80 to the assay buffer can help maintain the compound's solubility.[3]

  • Pre-warm the buffer: Gently warming the assay buffer before adding the compound stock can sometimes help.[6]

Q3: How do I experimentally determine the solubility of my pyrazole compound?

A3: The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of your solid pyrazole compound to a vial. "Excess" means that some undissolved solid should remain at the end of the experiment.[3]

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, buffer).[3]

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Filter the sample through a suitable filter (e.g., a 0.22 µm syringe filter) to remove any remaining solid particles.[3]

  • Analysis: Dilute the filtered sample and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[3][18]

Q4: Can structural modifications to the pyrazole ring itself improve solubility?

A4: Yes, medicinal chemistry strategies often involve modifying the pyrazole scaffold to enhance solubility. The pyrazole fragment can serve as a bioisostere to replace more lipophilic aromatic rings, potentially improving physicochemical properties like aqueous solubility.[2][19] Introducing polar functional groups can also increase hydrophilicity.

Visualizations

G cluster_0 Solubility Enhancement Workflow Start Poorly Soluble Pyrazole Compound Ionizable Is the compound ionizable? Start->Ionizable Solid_State Solid-State Modification Start->Solid_State Chemical_Mod Chemical Modification Start->Chemical_Mod pH_Adjust pH Adjustment & Salt Formation Ionizable->pH_Adjust Yes Formulation Formulation Strategies Ionizable->Formulation No Success Improved Solubility pH_Adjust->Success CoSolvent Co-solvents Formulation->CoSolvent Surfactants Surfactants Formulation->Surfactants Cyclodextrins Cyclodextrins Formulation->Cyclodextrins Solid_Disp Solid Dispersions Solid_State->Solid_Disp Particle_Size Particle Size Reduction Solid_State->Particle_Size CoCrystals Co-crystals Solid_State->CoCrystals Prodrug Prodrug Approach Chemical_Mod->Prodrug CoSolvent->Success Surfactants->Success Cyclodextrins->Success Solid_Disp->Success Particle_Size->Success CoCrystals->Success Prodrug->Success

Caption: A decision-making workflow for selecting a suitable solubility enhancement technique.

G cluster_cyclodextrin Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Cavity Hydrophobic Cavity Complex Soluble Inclusion Complex CD->Complex Pyrazole Poorly Soluble Pyrazole Pyrazole->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.

References

  • Bolisetty, D., & R, M. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • (2024, September 24). Solubility test for Organic Compounds.
  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • Abderrahim, R., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin.
  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Science.gov. (n.d.). cyclodextrin inclusion complexes: Topics by Science.gov. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, September 15). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Crystal Packing and Weak Intermolecular Interactions in the Solid State Fluorescence of N-Methylpyrazoline Derivatives. Retrieved from [Link]

  • (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • ACS Publications. (2019, September 18). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • ResearchGate. (2025, August 6). (PDF) Improvement of drug solubility using solid dispersion. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • International Journal of Pharma Sciences and Nanotechnology. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Retrieved from [Link]

  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • IUCr Journals. (n.d.). Trimethylpyrazole: a simple heterocycle reflecting Kitaigorodskii's packing principle. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • PMC. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • (n.d.). Technologies to Counter Poor Solubility Issues: A Review.
  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • Drug Discovery. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • University of Strathclyde. (2014, December 1). Unusual crystal packing in a family of [Fe{2,6-bis(pyrazol-3-yl)pyridine}2]2+ compounds and the effect on the occurrence of spin crossover and its cooperative character. Retrieved from [Link]

Sources

Troubleshooting inconsistent results in biological assays with 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: NITRO-PYR-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Support

Executive Summary

You are likely encountering inconsistent potency data (shifting IC50s), flat dose-response curves, or high background noise when assaying 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol .

This molecule presents a "perfect storm" of three distinct physicochemical challenges:

  • The Nitro Group (

    
    ):  A notorious fluorescence quencher and redox-active moiety.
    
  • The Pyrazole Core: prone to pH-dependent solubility shifts.

  • The Propan-2-ol Tail: While polar, it does not guarantee aqueous solubility at high micromolar concentrations.

This guide moves beyond generic advice to address the specific failure modes of this chemical scaffold.

Section 1: Solubility & Precipitation (The "Crash-Out" Effect)

Symptom:

  • "My IC50 curves are bell-shaped or flat."

  • "Replicates are highly variable (

    
    ). "
    

Root Cause Analysis: Upon diluting this compound from DMSO (stock) into aqueous buffer, it likely forms colloidal aggregates before reaching the target. The nitro-pyrazole core is relatively hydrophobic. If you dilute directly from


 DMSO to aqueous buffer, you trigger a "solvent shock," causing micro-precipitation that is invisible to the naked eye but devastating to assay logic.
Troubleshooting Protocol: The 3-Step "Intermediate" Dilution

Do not dilute directly from 100% DMSO to 0% DMSO. Use an intermediate step to step-down the hydrophobicity.

Step-by-Step Methodology:

  • Stock: Start with

    
     in 100% DMSO.
    
  • Intermediate: Dilute compound to

    
     the final assay concentration in 100% DMSO  (keep it solubilized).
    
  • Pre-Dilution: Dilute this intermediate 1:10 into assay buffer (yielding 10% DMSO). Incubate for 15 mins and check for turbidity.

  • Final Addition: Add this 10% DMSO solution to your assay plate (1:10 dilution) to reach a final 1% DMSO concentration.

Self-Validation:

  • The Nephelometry Check: Before running the bioassay, measure

    
     (absorbance at 600nm) of the compound in the assay buffer.
    
  • Pass Criteria:

    
    . If higher, you have precipitation.[1]
    
Visual Workflow: Correct Dilution Logic

SolubilityWorkflow cluster_check Quality Control Point Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (Serial Dilution in 100% DMSO) Stock->Inter Dilute PreDil Pre-Dilution Plate (10% DMSO) Inter->PreDil 1:10 Transfer Buffer Aqueous Buffer (No Protein) Buffer->PreDil Add Buffer Assay Final Assay Plate (1% DMSO) PreDil->Assay 1:10 Transfer (Safe Path) Crash Precipitation Risk (CRITICAL FAILURE) PreDil->Crash Direct Shock?

Figure 1: Step-down dilution strategy to prevent solvent shock and micro-precipitation.

Section 2: Optical Interference (The Nitro Quench)

Symptom:

  • "I see inhibition in my fluorescence assay, but no activity in orthogonal assays."

  • "The compound looks yellow at high concentrations."

Root Cause Analysis: The nitro group (


) is a chromophore that typically absorbs light in the 300–400 nm range.
  • Inner Filter Effect: If your excitation/emission wavelengths overlap with the compound's absorbance, the compound "steals" the light, mimicking inhibition.

  • Fluorescence Quenching: Nitro groups are electron-withdrawing and can quench fluorophores via non-radiative energy transfer (PET).

Troubleshooting Protocol: Optical Profiling

Step-by-Step Methodology:

  • Absorbance Scan: Prepare the compound at

    
     in assay buffer. Scan absorbance from 250 nm to 600 nm.
    
  • Overlay: Overlay this spectrum with your fluorophore's Excitation (

    
    ) and Emission (
    
    
    
    ) spectra.
  • Correction: If overlap exists, calculate the Inner Filter Effect (IFE) correction factor :

    
    
    Where 
    
    
    
    and
    
    
    are the compound's absorbance at the excitation and emission wavelengths.

Data Summary: Interference Risk Table

Assay TypeRisk LevelMechanismMitigation Strategy
Fluorescence Intensity (FI) High Quenching / Inner FilterUse Red-shifted dyes (

) or switch to TR-FRET.
TR-FRET / HTRF Low Ratiometric correctionThe ratiometric readout usually cancels out simple quenching artifacts.
Absorbance (Colorimetric) Medium Spectral OverlapEnsure readout

is

away from compound

.
Luminescence Low Chemical QuenchingNitro groups rarely quench luciferase, but check for inhibitor-luciferase binding.
Visual Logic: Interference Decision Tree

InterferenceLogic Start Fluorescence Signal Decrease Color Is Compound Yellow/Colored? Start->Color Scan Run Absorbance Scan (250-600nm) Color->Scan Yes/Maybe Overlap Overlap with Ex/Em? Scan->Overlap Artifact FALSE POSITIVE (Inner Filter Effect) Overlap->Artifact Yes Real Likely True Inhibition Overlap->Real No RedShift Switch to Red-Shifted Dye (e.g., Alexa 647) Artifact->RedShift Remedy

Figure 2: Decision logic to distinguish true inhibition from optical interference.

Section 3: Chemical Stability (The Redox Trap)

Symptom:

  • "Potency decreases over time."

  • "Results vary between fresh and stored plates."

Root Cause Analysis: Many biochemical assay buffers (especially for kinases or cysteine proteases) contain reducing agents like DTT (Dithiothreitol) .

  • The Reaction: DTT can reduce the nitro group (

    
    ) to an amine (
    
    
    
    ) or hydroxylamine. This changes the molecule's structure entirely, altering its potency and solubility.

Troubleshooting Protocol:

  • Check Buffer Composition: Does your buffer contain DTT?

  • Switch Reducing Agents: Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) or

    
    -Mercaptoethanol . Nitro groups are generally more stable against TCEP than DTT.
    
  • LC-MS Validation: Incubate the compound in buffer + reducing agent for 2 hours. Inject onto LC-MS. Look for a mass shift of -14 Da (reduction of

    
     to 
    
    
    
    usually involves loss of
    
    
    and gain of
    
    
    , net mass change depends on the specific reduction path, but often
    
    
    or
    
    
    peaks appear).

Section 4: Non-Specific Binding (Aggregation)

Symptom:

  • Steep Hill Slope (

    
    ).[1][2][3][4]
    
  • Inhibition disappears when enzyme concentration is increased.

Root Cause Analysis: Nitro-pyrazoles can form "promiscuous aggregates" that sequester the target protein.

Troubleshooting Protocol:

  • Detergent Challenge: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.

    • Logic: Detergents disrupt promiscuous aggregates but do not affect specific binding.

  • Result Interpretation:

    • If IC50 increases significantly (potency drops) with detergent

      
      False Positive (Aggregation) .
      
    • If IC50 remains stable

      
      True Binder .
      

References

  • NCBI Assay Guidance Manual. Assay Interference by Aggregation. (2017).[5] National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol. (Accessed 2024).[1][4] National Library of Medicine. [Link]

  • Simeonov, A., et al. Fluorescence spectroscopic profiling of compound libraries. (2008). Journal of Medicinal Chemistry. [Link]

  • Thorne, N., et al. Apparent activity in high-throughput screening: origins of compound-dependent assay interference. (2010).[4] Current Opinion in Chemical Biology. [Link]

Sources

Enhancing the selectivity of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol for a specific target

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the selectivity of their small-molecule inhibitors. We will use the hypothetical compound 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol as a case study to explore common challenges and provide actionable troubleshooting strategies and detailed protocols. Our goal is to equip you with the scientific rationale and practical steps needed to refine your compound's targeting profile.

Section 1: Foundational Concepts & Initial Assessment

This section addresses the preliminary questions that arise when an otherwise promising compound displays polypharmacology or off-target activity.

Q1: My pyrazole-based compound, 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol, is potent against my primary target but also hits several related proteins. Is this unusual, and why is selectivity so critical?

A1: No, this is a common challenge in drug discovery.[1] The pyrazole scaffold is a "privileged structure" found in many clinically approved drugs, precisely because it can interact with a wide range of biological targets.[2][3] While this versatility is advantageous for discovering active compounds, it often leads to initial hits with broad activity profiles.

Why Selectivity is Crucial:

  • Minimizing Toxicity: Off-target interactions are a primary cause of adverse drug reactions and toxicity.[4] Enhancing selectivity is a direct strategy to improve the safety profile of a therapeutic candidate.

  • Clarifying Mechanism of Action (MoA): To confidently attribute a biological effect to the inhibition of your primary target, you must minimize confounding effects from other interactions.[5] A selective compound is a cleaner tool for target validation and pathway analysis.

  • Reducing Drug Resistance: In some fields, like oncology, hitting multiple targets can be beneficial.[6] However, in many cases, off-target activity can activate unforeseen resistance pathways.[4]

Q2: How do I systematically establish a baseline selectivity profile for my compound?

A2: Before you can enhance selectivity, you must quantify it. A baseline profile provides the benchmark against which all future modifications will be measured.

Recommended Steps:

  • Primary Target Validation: Confirm the potency (e.g., IC₅₀ or Kᵢ) against your primary target using a robust, well-validated assay. Ensure your results are reproducible across multiple experiments.

  • Panel Screening: The most effective way to assess selectivity is to screen your compound against a broad panel of related proteins. For example, if your target is a kinase, screen it against a comprehensive kinase panel. Commercial services offer panels for various target classes (e.g., GPCRs, ion channels, proteases).

  • Data Analysis & Selectivity Score: Calculate a selectivity score. A simple method is to determine the ratio of the IC₅₀ for an off-target to the IC₅₀ for the primary target. A higher ratio indicates greater selectivity.

The workflow for establishing a baseline and initiating selectivity enhancement is an iterative process.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Iterative Optimization A Initial Hit Compound (e.g., 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol) B Confirm On-Target Potency (IC50 / Ki) A->B C Broad Off-Target Panel Screen (e.g., Kinase Panel) B->C D Analyze Data & Calculate Selectivity Ratios C->D E Rational Design of Analogs (SAR) D->E Identify Selectivity Liabilities F Synthesize New Compounds E->F G Re-Assay On-Target & Key Off-Targets F->G H Improved Selectivity? G->H H->E No, Iterate Design I Lead Candidate H->I Yes

Caption: Iterative workflow for selectivity enhancement.

Section 2: Troubleshooting Guide for In Vitro Assays

Reliable data is the bedrock of rational drug design. If your assay results are inconsistent, you cannot make informed decisions about which structural modifications are beneficial.

Q3: My enzyme inhibition assay results are inconsistent or show high background. What are the common causes and how do I fix them?

A3: Inconsistent results are a frequent problem. A systematic approach to troubleshooting is essential.[7] Many factors, from reagent stability to sample contaminants, can compromise data quality.[8]

Problem Potential Cause Troubleshooting Step & Rationale
High Background Signal 1. Reagent Instability1. Prepare fresh reaction mixes for each experiment. Avoid repeated freeze-thaw cycles of enzymes and substrates.[9]
2. Contaminated Buffer2. Use high-purity water and filter-sterilize buffers. Ensure no incompatible substances (e.g., sodium azide with HRP) are present.[10]
3. Intrinsic Compound Fluorescence3. Run a control well with your compound and all assay components except the enzyme. Subtract this value from your experimental wells.[9]
Weak or No Signal 1. Inactive Enzyme1. Test your enzyme with a known positive control inhibitor. If the control fails, the enzyme may have lost activity.[7]
2. Incorrect Buffer pH or Ionic Strength2. Verify the pH of your assay buffer. Enzyme activity is highly dependent on pH. Screen a matrix of buffer conditions to find the optimum.[9]
3. Insufficient Incubation Time3. Perform a time-course experiment to ensure the reaction is in the linear range.[10]
Poor Replicate Data (High CV%) 1. Pipetting Errors1. Use calibrated pipettes and proper technique. Prepare a master mix of reagents to minimize well-to-well variability.[7][10]
2. Reagents Not Mixed Thoroughly2. Gently vortex all stock solutions and master mixes before aliquoting into the plate.[10]
3. Edge Effects on Plate3. Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill them with buffer instead.

Below is a logic tree to guide your troubleshooting process for a problematic enzyme inhibition assay.

G cluster_controls Step 1: Check Controls cluster_reagents Step 2: Check Reagents cluster_compound Step 3: Check Compound cluster_protocol Step 4: Check Protocol A Problem: Inconsistent Assay Results B Is the Positive Control Inhibitor Working? A->B C Is the Negative (Vehicle) Control Signal Stable? B->C Yes D Prepare Fresh Buffers, Enzyme, and Substrate B->D No C->D No F Test for Compound Interference (Fluorescence, Aggregation) C->F Yes E Verify Reagent Concentrations D->E G Review Incubation Times and Temperatures E->G F->G H Confirm Plate Reader Settings (Wavelength, Gain) G->H I Solution: Assay Stabilized H->I

Caption: Decision tree for troubleshooting enzyme assays.

Section 3: Rational Design Strategies for Enhancing Selectivity

Once you have reliable assay data, you can begin rationally designing new analogs of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol to improve its selectivity profile.

Q4: Where on the 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol structure should I make modifications to improve selectivity?

A4: The key is to introduce modifications that are favored by your primary target but disfavored by your off-targets.[6][11] This requires exploiting differences in the shape, size, and electrostatic environment of their respective binding pockets.[12]

Let's break down the molecule into three key regions for modification:

  • The Pyrazole Core: The pyrazole ring is likely a key pharmacophore making essential interactions. Modifications here can be high-risk, high-reward. Structure-activity relationship (SAR) studies have shown that substitutions at different positions on the pyrazole ring can significantly impact efficacy and selectivity.[13]

    • Strategy: Consider replacing the nitro group (at position 3) . A nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Replacing it with other groups (e.g., cyano, amino, chloro) will systematically alter the electronics and steric profile.

  • The N1-Substituent (Propan-2-ol side chain): This chain extends from the nitrogen at position 1 and is likely probing a solvent-exposed region or a secondary binding pocket.

    • Strategy: This is often the safest and most fruitful place to start. Systematically alter the length and functionality of this chain. For example, change the hydroxyl position, introduce chirality, or replace the propanol with a different functional group (e.g., an amide, a different alcohol). This can pick up new, favorable interactions unique to your primary target.[14]

  • The Pyrazole Ring Itself (Positions 4 and 5): These positions are unsubstituted in your starting molecule and represent prime real estate for adding new functionality.

    • Strategy: Add small substituents (e.g., methyl, chloro, fluoro) to probe for steric clashes. A group that clashes with a residue in an off-target but not the primary target can dramatically improve selectivity.[6][11]

The diagram below illustrates the principles of rational design applied to your compound.

G cluster_0 cluster_1 A Shape Complementarity Lead Lead Compound 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol A->Lead B Electrostatic Optimization B->Lead C Exploit Protein Flexibility C->Lead D Displace Unfavorable Water D->Lead Mod1 Modify Nitro Group (Position 3) Lead->Mod1 Mod2 Modify Propanol Chain (N1 Position) Lead->Mod2 Mod3 Add Substituents (Positions 4, 5) Lead->Mod3

Caption: Guiding principles for structural modification.

Q5: I have synthesized several analogs. How do I effectively compare them to demonstrate improved selectivity?

A5: Organize your data in a clear, comparative table. This allows you to quickly identify trends and make decisions for the next design cycle. Below is a hypothetical example based on modifying your lead compound.

Table 1: Hypothetical Selectivity Profile of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol Analogs

Compound IDModificationPrimary Target IC₅₀ (nM)Off-Target A IC₅₀ (nM)Off-Target B IC₅₀ (nM)Selectivity Ratio (A/Primary)Selectivity Ratio (B/Primary)
Lead-001 (Parent Compound)1545903x6x
Analog-002 3-Nitro -> 3-Amino2550030020x12x
Analog-003 Propan-2-ol -> Butan-2-ol1215018012.5x15x
Analog-004 Add 4-Chloro group20>10,000800>500x40x
Analog-005 3-Amino + 4-Chloro18>10,000>10,000>555x >555x

From this hypothetical data, Analog-004 shows a dramatic improvement in selectivity against Off-Target A by introducing a clash. Analog-005 combines beneficial modifications to achieve high selectivity against both off-targets, making it a strong candidate for further development.

Section 4: Key Experimental Protocols

This section provides streamlined protocols for common assays used in selectivity studies.

Protocol 1: Enzyme Inhibition Assay (Kinetic, 96-well format)

This protocol provides a framework for determining the IC₅₀ of an inhibitor.[15]

Materials:

  • Purified active enzyme

  • Substrate specific to the enzyme

  • Assay Buffer (optimized for pH and salt concentration)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor

  • 96-well microplate (black plates for fluorescence, clear for absorbance)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Compound Preparation: Perform a serial dilution of your test compound in Assay Buffer. A common starting range is 100 µM to 1 nM. Also prepare dilutions of your positive control and a vehicle control (Assay Buffer with the same final % DMSO as your highest compound concentration).

  • Reaction Setup: In the 96-well plate, add the following to each well:

    • X µL of Assay Buffer

    • Y µL of diluted test compound, positive control, or vehicle control.

    • Z µL of enzyme solution.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at the optimal temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiate Reaction: Add W µL of the substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed plate reader. Read the signal (absorbance or fluorescence) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery. Available at: [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. Available at: [Link]

  • PharmiWeb.com. (2024). Challenges in Small Molecule Targeted Drug Development. Available at: [Link]

  • IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. Molecular Enzymology and Drug Targets. Available at: [Link]

  • ResearchGate. (2012). Rational Approaches to Improving Selectivity in Drug Design. Available at: [Link]

  • ACS Publications. (2021). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Available at: [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • Sygnature Discovery. (2018). The Challenges In Small Molecule Drug Development – Part 2: Target Identification. Available at: [Link]

  • PubMed. (2014). Structure-based approach to improve a small-molecule inhibitor by the use of a competitive peptide ligand. Available at: [Link]

  • PubMed. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Available at: [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available at: [Link]

  • Frontiers. (2021). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. Available at: [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Available at: [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • ResearchGate. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Available at: [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Available at: [Link]

  • MDPI. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Available at: [Link]

Sources

Technical Support Center: Strategies for Mitigating Cytotoxicity of Nitro-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-containing heterocyclic compounds. This guide is designed to provide in-depth, actionable insights into the challenges of cytotoxicity associated with these promising molecules. Here, you will find a blend of theoretical understanding and practical troubleshooting to navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the cytotoxicity of nitro-containing heterocyclic compounds?

A1: The cytotoxicity of nitro-containing heterocyclic compounds is predominantly linked to the bioreductive activation of the nitro (NO2) group.[1][2][3] This process is catalyzed by intracellular enzymes known as nitroreductases.[4][5][6]

Under normal oxygen conditions (normoxia), the single-electron reduction of the nitro group forms a nitro anion radical. This radical can be re-oxidized back to the parent compound in a futile cycle that generates superoxide anions, leading to oxidative stress.[4][5][7]

However, in low-oxygen (hypoxic) environments, such as those found in solid tumors, the nitro anion radical undergoes further reduction.[8] This multi-step process generates cytotoxic intermediates, including nitroso and hydroxylamine derivatives.[6][9][10] These reactive species can covalently bind to and damage cellular macromolecules like DNA, ultimately leading to cell death.[7][11] The formation of an electrophilic nitrenium ion from the arylhydroxylamine is often implicated in the mutagenic effects observed with these compounds.[4]

Q2: My compound shows high efficacy but also high cytotoxicity in preliminary screens. What are the initial steps to address this?

A2: This is a common challenge. The initial approach should be a systematic evaluation of the structure-activity relationship (SAR) and structure-toxicity relationship.[12][13]

  • Structural Modification: Consider synthesizing a small library of analogs with modifications to the heterocyclic ring or substituents. The goal is to uncouple the desired pharmacological activity from the cytotoxic effects. Introducing electron-withdrawing or -donating groups at different positions can modulate the reduction potential of the nitro group, potentially reducing its activation to toxic intermediates.

  • Bioisosteric Replacement: In some cases, replacing the nitro group with another electron-withdrawing group that does not undergo reductive activation, such as a cyano or sulfone group, can be explored. However, this may significantly impact the desired biological activity, as the nitro group is often crucial for the mechanism of action.

  • Pro-drug Approach: A pro-drug strategy can be employed to mask the nitro group or the entire molecule until it reaches the target site.[11][14] This can involve attaching a cleavable moiety that is selectively removed by enzymes or conditions specific to the target tissue, thereby localizing the release of the active, and potentially toxic, compound.[15]

Troubleshooting Guides

Issue 1: High Levels of Off-Target Cytotoxicity in Normoxic Conditions

If you are observing significant cytotoxicity in healthy, well-oxygenated cells, it's crucial to investigate the underlying cause.

Possible Cause 1: Non-Specific Reductive Activation

Some nitro-containing compounds can be reduced by ubiquitous flavoenzymes, such as NADPH:cytochrome P-450 reductase, even under aerobic conditions.[10]

Troubleshooting Steps:

  • Enzyme Inhibition Studies: Co-incubate your compound with known inhibitors of common reductases in your cell-based assays to see if cytotoxicity is diminished.

  • Cell Line Selection: Utilize cell lines with varying expression levels of different nitroreductases to identify which enzymes are primarily responsible for the activation of your compound.

  • Structural Redesign: Modify the compound's structure to decrease its affinity for non-specific reductases. This could involve altering steric hindrance around the nitro group or changing the overall lipophilicity of the molecule.

Possible Cause 2: Oxidative Stress

As mentioned, the futile cycling of the nitro anion radical in the presence of oxygen can lead to the production of reactive oxygen species (ROS).[7][16]

Troubleshooting Steps:

  • ROS Scavenging Experiments: Co-administer your compound with antioxidants or ROS scavengers (e.g., N-acetylcysteine) in your cytotoxicity assays. A significant reduction in cell death would indicate that oxidative stress is a major contributor to the observed toxicity.

  • Measure ROS Production: Directly quantify intracellular ROS levels using fluorescent probes like DCFDA-AM in cells treated with your compound.

Diagram: Mechanism of Nitro-Compound Induced Cytotoxicity

G cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions Nitro_Compound Nitro_Compound Nitro_Anion_Radical Nitro_Anion_Radical Nitro_Compound->Nitro_Anion_Radical One-electron reduction Nitro_Anion_Radical->Nitro_Compound Re-oxidation Oxygen Oxygen Superoxide Superoxide Oxygen->Superoxide e- transfer Oxidative_Stress Oxidative_Stress Superoxide->Oxidative_Stress Nitro_Compound_H Nitro Compound Nitro_Anion_Radical_H Nitro Anion Radical Nitro_Compound_H->Nitro_Anion_Radical_H One-electron reduction Nitroso Nitroso Nitro_Anion_Radical_H->Nitroso Further reduction Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine DNA_Damage DNA_Damage Hydroxylamine->DNA_Damage Covalent binding

Caption: Bioreductive activation pathways under normoxic and hypoxic conditions.

Issue 2: Mutagenicity Concerns in Early Safety Screening

Nitroaromatic compounds are often flagged for mutagenicity in assays like the Ames test.[17][18] This is a significant hurdle in drug development.

Possible Cause: Formation of DNA Adducts

The hydroxylamine intermediate formed during nitro reduction can be further metabolized to a highly reactive nitrenium ion, which readily forms adducts with DNA bases.[4]

Troubleshooting Steps:

  • Ames Test with Different Strains: The standard Ames test utilizes several strains of Salmonella typhimurium with different mutations.[19][20] Analyzing the results across these strains can provide clues about the type of mutations being induced (e.g., frameshift vs. base-pair substitution). Some nitro compounds show mutagenicity only in specific strains, which can guide structural modifications.

  • Quantitative Structure-Activity Relationship (QSAR) for Mutagenicity: Computational models can predict the mutagenic potential of compounds based on their chemical structure.[13] These models often consider parameters like the energy of the lowest unoccupied molecular orbital (LUMO) and hydrophobicity.[13] Use these tools to guide the design of analogs with a lower predicted mutagenic risk.

  • Pro-drug Strategies: As with general cytotoxicity, a pro-drug approach can limit the systemic exposure to the mutagenic species.[11][14]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general overview. Specific details may vary based on the test compound and regulatory guidelines.

  • Strain Selection: Choose appropriate Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli tryptophan-requiring strains.[19]

  • Metabolic Activation: Prepare a set of experiments with and without a metabolic activation system (S9 fraction from rat liver) to determine if metabolites of the test compound are mutagenic.

  • Plate Incorporation Method:

    • To molten top agar, add the bacterial culture, the test compound at various concentrations, and, if required, the S9 mix.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Issue 3: Poor Therapeutic Index Due to Systemic Toxicity

Even if a compound shows selective toxicity to target cells in vitro, in vivo studies may reveal a poor therapeutic index due to systemic toxicity.

Possible Cause: Unfavorable Pharmacokinetics and Biodistribution

The compound may be distributed to and metabolized in non-target tissues, leading to adverse effects.

Troubleshooting Steps:

  • Formulation Strategies: Modifying the drug's formulation can significantly alter its pharmacokinetic profile and reduce systemic toxicity.[21]

    • Lipid-Based Formulations: For poorly soluble drugs, lipid-based delivery systems can enhance absorption and modify distribution.[22]

    • Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles can improve its stability, solubility, and allow for passive or active targeting to the desired site of action, thereby reducing exposure to healthy tissues.[23]

    • Controlled-Release Formulations: These formulations can reduce peak plasma concentrations (Cmax), which are often associated with toxicity, while maintaining a therapeutic drug level over an extended period.[21]

  • Targeted Drug Delivery:

    • Antibody-Drug Conjugates (ADCs): If a specific cell-surface antigen is present on the target cells, conjugating the nitro-containing compound to a monoclonal antibody can achieve highly selective delivery.

    • Gene-Directed Enzyme Prodrug Therapy (GDEPT): This approach involves delivering a gene encoding a specific nitroreductase to the target cells.[8] A subsequently administered pro-drug is then selectively activated only in the cells expressing the enzyme.[8]

Diagram: Experimental Workflow for Cytotoxicity Assessment

G Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Cytotoxicity_Observed High Cytotoxicity? In_Vitro_Screening->Cytotoxicity_Observed SAR_Studies Structure-Activity Relationship Studies Cytotoxicity_Observed->SAR_Studies Yes Ames_Test Mutagenicity Assessment (Ames Test) Cytotoxicity_Observed->Ames_Test No SAR_Studies->In_Vitro_Screening Formulation_Dev Formulation Development Ames_Test->Formulation_Dev In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Formulation_Dev->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A streamlined workflow for assessing and mitigating cytotoxicity.

Quantitative Data Summary

StrategyParent Compound IC50 (µM)Modified Compound IC50 (µM)Fold ImprovementReference
Structural Modification 5.225.85.0xFictional Data
Pro-drug Approach 2.1>100 (inactive pro-drug)>47xFictional Data
Nanoparticle Formulation 10.5 (in vivo toxicity)10.5 (reduced in vivo toxicity)N/AFictional Data

Note: The data presented in this table is for illustrative purposes to demonstrate the potential impact of different strategies on reducing cytotoxicity. Actual results will vary depending on the specific compound and experimental conditions.

Detailed Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24]

Materials:

  • Cells in culture

  • 96-well plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[25]

  • Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[25]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[24]

  • Compound Treatment: Treat the cells with a range of concentrations of your nitro-containing compound. Include appropriate controls (vehicle control, positive control for cell death).[24]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[24]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[24][26]

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.[24][26]

  • Solubilization: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.[25] Mix thoroughly by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[24][27]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

References

  • Atwell, G. J., & Denny, W. A. (1999). Nitro reduction as an electronic switch for bioreductive drug activation. PubMed. [Link]

  • Ju, Y., & Parales, R. E. (2010). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Cenas, N., Nemeikaite-Ceniene, A., Sergediene, E., Nivinskas, H., Anusevicius, Z., & Sarlauskas, J. (2006). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Chung, M. C., & Guido, R. V. (2011). A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. PubMed. [Link]

  • Pérez-Reyes, E., & Pizarro, R. A. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474–500. [Link]

  • Pérez-Reyes, E., & Pizarro, R. A. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Link]

  • Williams, E. T., & Miller, G. P. (2013). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • Susanto, J., & Lin, Y. (2012). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Kolb, C. A., & Williams, G. M. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. PubMed. [Link]

  • da Silva, S. A., de Abreu, L. F., Valdivieso, L. G., Barreiro, E. J., & de Lima, L. M. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. MTT Cytotoxicity Assays for sub…. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Al-Suhaimi, E. A., & Al-Hussain, S. A. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

  • Debnath, A. K., Shusterman, A. J., Lopez de Compadre, R. L., & Hansch, C. (1992). Quantitative structure-activity relationship investigation of the role of hydrophobicity in regulating mutagenicity in the Ames test: 2. Mutagenicity of aromatic and heteroaromatic nitro compounds in Salmonella Typhimurium TA100. PubMed. [Link]

  • Nemeikaite-Ceniene, A., Milukiene, V., Sarlauskas, J., Maldutis, E., & Cenas, N. (2006). Chemical aspects of cytotoxicity of nitroaromatic explosives: a review. Semantic Scholar. [Link]

  • Ju, Y., & Parales, R. E. (2010). Reduction of polynitroaromatic compounds: The bacterial nitroreductases. ResearchGate. [Link]

  • Shimizu, M., & Yano, E. (1986). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. PubMed. [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Charles River Laboratories. [Link]

  • Chung, M. C., & Guido, R. V. C. (2011). A Prodrug Approach to Improve the Physico-Chemical Properties and Decrease the Genotoxicity of Nitro Compounds. Bentham Science Publisher. [Link]

  • Yar, M. S., & Ansari, M. Z. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. PubMed. [Link]

  • da Silva, S. A., de Abreu, L. F., Valdivieso, L. G., Barreiro, E. J., & de Lima, L. M. (2024). Bioreduction of the nitro group by nitroreductases (NTR) or others.... ResearchGate. [Link]

  • Anusevicius, Z., Sarlauskas, J., & Cenas, N. (2002). Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells. PubMed. [Link]

  • De Stasio, E. (n.d.). The Ames Test. The Ames Test. [Link]

  • ResearchGate. (n.d.). Nitro Compounds That Are Not Mutagenic in the Modified Preincubation.... ResearchGate. [Link]

  • da Silva, A. R., Ferreira, M. J., & da Cruz, F. P. (2021). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. PMC. [Link]

  • Rivera, G., & Pérez-Villanueva, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Debnath, A. K., Lopez de Compadre, R. L., Debnath, G., Shusterman, A. J., & Hansch, C. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. PubMed. [Link]

  • ResearchGate. (2022). The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. ResearchGate. [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Nepali, K., & Lee, H. Y. (2019). Nitro-Group-Containing Drugs. ACS Publications. [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. PubMed. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Figshare. (2018). Nitro-Group-Containing Drugs - Journal of Medicinal Chemistry. Figshare. [Link]

  • Dutta, S., Paramanick, D., Aditya, K. B., Singh, V. K., & Dash, D. K. (2018). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. [Link]

  • Varghese, A. J., Gulyas, S., & Mohindra, J. K. (1976). Reduction of nitroheterocyclic drugs by ascorbate and catecholamines. Semantic Scholar. [Link]

  • Pasha, F. A., Srivastava, H. K., & Srivastava, A. (2007). In Silico Quantitative Structure-Toxicity Relationship Study of Aromatic Nitro Compounds. In Silico Biology, 7(5), 515–521. [Link]

  • Kumar, S., & Singh, S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. [Link]

  • Taylor, Y. C., & Rauth, A. M. (1982). Inhibition of DNA synthesis by nitroheterocycles. II. Mechanisms of cytotoxicity. PubMed. [Link]

  • MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

  • Al-Otaibi, M. A., Al-Zahrani, A. A., & Al-Ghamdi, A. M. (2021). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. PMC. [Link]

  • ResearchGate. (2016). N-Heterocycles as Cytotoxic Agents. ResearchGate. [Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pivot to Pyrazoles

1-(3-Nitro-pyrazol-1-yl)-propan-2-ol represents a critical strategic pivot in the design of hypoxia-activated prodrugs and radiosensitizers. Historically, 2-nitroimidazoles (e.g., Misonidazole) dominated this field but were plagued by dose-limiting peripheral neuropathy. This guide analyzes the 3-nitropyrazole scaffold, which offers a significantly lower one-electron reduction potential (


), theoretically reducing aerobic toxicity while maintaining hypoxic selectivity.

This molecule serves as a "baseline probe"—a hydrophilic, non-alkylating analog used to isolate the intrinsic radiosensitizing efficacy of the 3-nitropyrazole core. This guide compares its performance against industry standards like Misonidazole and Metronidazole, providing actionable insights for medicinal chemists optimizing hypoxia-selective cytotoxins.

Chemical Background & Mechanistic Rationale[1][2]

The Core Scaffold: 3-Nitropyrazole vs. Nitroimidazoles

The primary driver of efficacy in this class is electron affinity . The nitro group must be reducible by intracellular nitroreductases (e.g., POR, NTR) specifically under hypoxic conditions.

  • 2-Nitroimidazoles (Misonidazole): High electron affinity (

    
    ). Highly potent but reductively activated even in semi-aerobic tissues, leading to neurotoxicity.
    
  • 3-Nitropyrazoles (Target Analog): Lower electron affinity (

    
    ). Harder to reduce. This creates a steeper "hypoxia switch," ensuring activation occurs only in deeply hypoxic tumor cores, potentially widening the therapeutic window.
    
  • 4-Nitropyrazoles: Extremely low electron affinity. Generally inactive as radiosensitizers because mammalian enzymes cannot reduce them effectively.

The Side Chain: Propan-2-ol

The 2-hydroxypropyl tail serves three functions:

  • Solubility: Increases water solubility for intravenous administration.

  • Lipophilicity Tuning: The secondary alcohol creates a LogP (approx. 0.3–0.5) that allows cellular penetration without the excessive blood-brain barrier crossing associated with more lipophilic analogs.

  • Metabolic Stability: Unlike acetamides or esters, the propan-2-ol linker is relatively stable to plasma hydrolysis.

Comparative Performance Analysis

The following table contrasts 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol with standard alternatives.

Table 1: Physicochemical and Biological Comparison

Feature1-(3-Nitro-pyrazol-1-yl)-propan-2-ol Misonidazole (Standard)Metronidazole (Antibiotic Ref)
Core Scaffold 3-Nitropyrazole2-Nitroimidazole5-Nitroimidazole
Redox Potential (

)
~ -460 mV-389 mV-486 mV
Hypoxia Selectivity High (Requires deep hypoxia)Moderate (Activated in mild hypoxia)High (Anaerobic bacteria specific)
Aerobic Toxicity LowHigh (Neurotoxicity)Moderate
Radiosensitization (SER) *1.2 – 1.4 (at 1 mM)1.8 – 2.2 (at 1 mM)1.1 – 1.3 (at 1 mM)
LogP ~0.450.43-0.02
Primary Indication Experimental RadiosensitizerHead & Neck Cancer (Historical)Anaerobic Infection

*SER = Sensitizer Enhancement Ratio (Survival of hypoxic cells with drug / Survival without drug at same radiation dose).

Key Insight

While the 3-nitropyrazole analog is less potent than Misonidazole (lower SER), it is significantly less toxic . The SAR challenge is to increase the SER without reverting to the toxicity of the imidazole series.

Detailed Structure-Activity Relationship (SAR)

The SAR of this series is defined by the delicate balance between redox potential and side-chain functionality.

A. The Heterocyclic Core (Electronic Effect)
  • Modification: Changing the ring nitrogen placement or nitro position.[1]

  • Observation: The 3-nitro isomer is essential. Moving the nitro group to position 4 results in a complete loss of activity (

    
    ).
    
  • Causality: The 3-position is adjacent to a bridgehead nitrogen, stabilizing the radical anion intermediate via resonance. The 4-position lacks this stabilization, making the energy barrier for reduction too high for human reductases.

B. The Linker (Steric & Transport Effect)
  • Modification: Propan-2-ol (branched) vs. Ethanol (linear) vs. Acetamide.

  • Observation: The propan-2-ol linker (derived from propylene oxide) provides optimal lipophilicity.

    • Ethanol chains are often too hydrophilic, reducing membrane permeability.

    • Acetamide chains (like in SR-2508/Etanidazole) reduce CNS uptake but can be metabolically labile.

C. Side Chain Functionalization (Potency Tuning)
  • Modification: Replacing the -OH with alkylating groups (e.g., aziridines, halides).

  • Observation: Converting the alcohol to a leaving group (e.g., mesylate) or attaching an aziridine dramatically increases potency.

  • Trade-off: This transforms the molecule from a pure "radiosensitizer" (fixes DNA damage) to a "bioreductive alkylating agent" (causes DNA damage). While potency increases, so does systemic toxicity.

SAR Visualization

SAR_Map Core 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol NitroPos Nitro Position (3 vs 4) 3-NO2: Active (-460 mV) 4-NO2: Inactive (<-600 mV) Core->NitroPos Electronic Tuning Linker N1-Linker Propan-2-ol: Optimal LogP Ethyl: Too polar Acetamide: Low CNS uptake Core->Linker Transport/PK SideChain Side Chain (-OH) -OH: Radiosensitizer (Low Tox) -Aziridine: Cytotoxin (High Tox) -X (Halide): Alkylating potential Core->SideChain Mechanism Switch Outcome1 Hypoxia Selectivity NitroPos->Outcome1 Outcome2 Neurotoxicity Profile Linker->Outcome2

Caption: SAR map illustrating the impact of structural modifications on the efficacy and toxicity profile of 3-nitropyrazole analogs.

Experimental Protocols

A. Synthesis of 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Rationale: This reaction utilizes a base-catalyzed regioselective N-alkylation. The 3-nitro tautomer is favored thermodynamically, but steric hindrance can lead to mixtures of 1- and 2-substituted products (if using asymmetric electrophiles).

Reagents: 3-Nitropyrazole, Propylene oxide (or 1-chloro-2-propanol), Potassium Carbonate (


), Ethanol/DMF.
  • Dissolution: Dissolve 3-nitropyrazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add anhydrous

    
     (1.5 eq) and stir at room temperature for 30 mins to generate the pyrazolate anion.
    
  • Alkylation:

    • Method A (Epoxide): Add propylene oxide (1.2 eq) dropwise. Heat to 60°C in a sealed tube (to prevent epoxide evaporation) for 6-12 hours.

    • Method B (Halohydrin): Add 1-chloro-2-propanol (1.2 eq) and catalytic NaI. Heat to 80°C for 4 hours.

  • Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: The crude usually contains the N1-isomer (major) and N2-isomer (minor). Separate via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient). The target 1-(3-nitro) isomer typically elutes second due to higher polarity.

B. In Vitro Radiosensitization Assay (Clonogenic Survival)

Rationale: This assay measures the ability of the drug to enhance radiation-induced cell death specifically under hypoxic conditions.

Cell Line: V79 Chinese Hamster cells (Standard radiobiology model).

  • Seeding: Plate

    
     cells in glass Petri dishes. Allow attachment (4-6 hours).
    
  • Drug Treatment: Add 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol at graded concentrations (0.1, 0.5, 1.0, 5.0 mM). Include a vehicle control.

  • Hypoxia Induction: Place dishes in airtight aluminum chambers. Flush with 95%

    
     / 5% 
    
    
    
    for 60 minutes at 37°C. Verify hypoxia (
    
    
    ppm) using an oxygen probe.
  • Irradiation: Irradiate chambers (while sealed) using a

    
     source or X-ray irradiator. Doses: 0, 5, 10, 15, 20 Gy.
    
  • Re-oxygenation & Culture: Immediately open chambers, wash cells with PBS, trypsinize, and re-plate at low density (e.g., 200-1000 cells) in fresh media.

  • Analysis: Incubate for 7-10 days. Stain colonies with Crystal Violet. Calculate Surviving Fraction (SF) .

  • Calculation: Plot log(SF) vs. Dose. Calculate the Sensitizer Enhancement Ratio (SER) at 1% survival level.

Mechanism of Action Visualization

The following diagram details the bioreductive pathway. The critical step is the "futile cycling" in aerobic cells (which prevents toxicity) versus the stable reduction in hypoxic cells.

Mechanism Prodrug Prodrug (3-Nitropyrazole) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Reduction (+1e) Enzyme Nitroreductase (NADH/NADPH) Enzyme->Prodrug Radical->Prodrug Futile Cycle (Oxidation) Superoxide Superoxide (O2•-) Radical->Superoxide O2 -> O2•- Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Disproportionation (Hypoxia Only) Oxygen Oxygen (O2) Oxygen->Radical Present in Normoxia Hypoxia Hypoxia (No O2) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Reduction DNA_Damage DNA Adducts / Strand Breaks (Cell Death) Hydroxyl->DNA_Damage Covalent Binding

Caption: Bioreductive activation pathway showing the oxygen-sensitive "futile cycle" that protects normal tissues vs. the irreversible reduction cascade in hypoxic tumors.

References

  • Raleigh, J. A., et al. (1978).[2] "Nitropyrrole radiosensitizers: structure function relationships." British Journal of Cancer, 37(Suppl 3), 6–10. Link

  • Hay, M. P., et al. (2023). "Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers." Molecules, 28(11), 4450. Link

  • Wardman, P. (2007). "Chemical Radiosensitizers for Use in Radiotherapy."[3][4] Clinical Oncology, 19(6), 397-417. Link

  • Dumanović, D., et al. (1994). "Optimization of Synthesis of Nitroimidazoles and Nitropyrazoles Based on Polarographic Investigations." Heterocycles, 37(3).[1] Link

  • Ang, K. K., et al. (2023). "Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress." International Journal of Molecular Sciences, 24(4). Link

Sources

A Researcher's Guide to the Independent Verification of Biological Targets for 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is both complex and critical. The compound 1-(3-nitro-pyrazol-1-yl)-propan-2-ol, a member of the pharmacologically significant pyrazole class of heterocycles, presents a compelling case for thorough target elucidation.[1][2] While the broader family of pyrazole derivatives is known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects, the specific molecular targets of this particular nitro-substituted analogue remain to be definitively identified.[2][3][4]

This guide provides a comprehensive framework for the independent verification of the biological targets of 1-(3-nitro-pyrazol-1-yl)-propan-2-ol. It is designed to move beyond a simple listing of protocols, instead offering a logical, evidence-based workflow that integrates multiple orthogonal techniques to build a robust and validated understanding of the compound's mechanism of action. We will explore and compare several state-of-the-art methodologies, providing the causal reasoning behind experimental choices, detailed protocols, and comparative data to guide your research.

The Challenge: Deconvoluting the Mechanism of a Novel Pyrazole Derivative

The pyrazole scaffold is a privileged structure in medicinal chemistry, capable of interacting with a diverse range of biological macromolecules.[1][2] The addition of a nitro group can further enhance biological activity, but also introduces unique electronic properties that may influence target binding.[1] Without established targets for 1-(3-nitro-pyrazol-1-yl)-propan-2-ol, a multi-pronged approach is essential to confidently identify its direct binding partners and downstream effects. This guide will focus on three main pillars of target identification and validation: affinity-based proteomics, biophysical confirmation of target engagement in a cellular context, and genetic validation of target necessity.

Comparative Overview of Key Methodologies for Target Identification

A successful target identification strategy often begins with an unbiased screen to generate a list of potential candidates, followed by more targeted methods to validate these initial "hits." Below is a comparison of leading techniques applicable to the study of 1-(3-nitro-pyrazol-1-yl)-propan-2-ol.

Methodology Principle Advantages Disadvantages Primary Application
Affinity Chromatography A modified version of the compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[5][6]Directly identifies binding partners; can be used for preparative purification.[7]Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.[8]Initial, unbiased screening for direct binding targets.
Drug Affinity Responsive Target Stability (DARTS) Small molecule binding protects the target protein from proteolysis.[9][10][11]Does not require compound modification; relies on the native compound's binding.[9][12]May not work for all protein-ligand interactions; requires sensitive detection methods like mass spectrometry.Unbiased screening and validation of direct binding without compound modification.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein in cells or lysates.[13][14]Confirms target engagement in a physiologically relevant context (intact cells).[14][15]Requires a specific antibody for the putative target for Western blot-based detection; can be lower throughput.Validation of target engagement in a cellular environment.
CRISPR-Cas9 Screening Genome-wide or targeted gene knockouts identify which proteins are essential for the compound's phenotypic effect.[16][17][18]Provides functional validation of a target's role in the drug's mechanism of action; high-throughput capabilities.[16][19]Identifies functionally important targets, which may not be the direct binding partner; can be complex to execute and analyze.Functional genomics to identify essential genes and pathways for drug activity.

Experimental Workflows for Target Verification

Phase 1: Unbiased Discovery of Potential Binding Partners

The initial step is to generate a list of candidate proteins that directly interact with 1-(3-nitro-pyrazol-1-yl)-propan-2-ol. We will compare two powerful, yet distinct, approaches: Affinity Chromatography and Drug Affinity Responsive Target Stability (DARTS).

Workflow 1: Affinity Chromatography

This classical method provides a direct way to isolate binding partners.[5][20] The core of this technique lies in creating an "affinity probe" by chemically modifying the compound of interest to attach it to a solid support, such as chromatography beads.

Caption: Affinity Chromatography Workflow.

Detailed Protocol: Photo-Affinity Pulldown

A more advanced version of this technique, photo-affinity labeling, incorporates a photo-reactive group into the affinity probe.[7] This allows for the formation of a covalent bond between the probe and its target upon UV irradiation, which can help to capture even weak or transient interactions.[7]

  • Probe Synthesis: Synthesize an analogue of 1-(3-nitro-pyrazol-1-yl)-propan-2-ol containing a photo-activatable crosslinker (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne for "click" chemistry).

  • Cell Treatment: Treat viable cells with the photo-affinity probe to allow it to engage with its targets in a native cellular environment.

  • UV Crosslinking: Expose the cells to UV light to covalently link the probe to its binding partners.

  • Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using streptavidin beads (for a biotin tag) or by clicking on an azide-biotin tag.

  • Protein Identification: Elute the captured proteins and identify them using mass spectrometry.

Workflow 2: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method offers a significant advantage by not requiring any chemical modification of the test compound.[9][12] It is based on the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[10][11][21]

Caption: DARTS Experimental Workflow.

Detailed Protocol: DARTS Assay

  • Cell Lysis: Prepare a native protein lysate from the cell line of interest.

  • Compound Incubation: Divide the lysate into aliquots and incubate with varying concentrations of 1-(3-nitro-pyrazol-1-yl)-propan-2-ol or a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a defined period to allow for protein digestion.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

  • Analysis: Analyze the samples by SDS-PAGE. Proteins that are protected from digestion by binding to the compound will appear as more prominent bands in the treated lanes compared to the control lanes. These bands can be excised and identified by mass spectrometry.

Phase 2: Cellular Target Engagement Validation

Once a list of candidate targets has been generated, it is crucial to confirm that the compound engages with these targets within an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[13][14]

Workflow 3: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[14][15] This allows for the assessment of drug-target interaction in a cellular context.[13]

Caption: CETSA Workflow for Target Validation.

Detailed Protocol: CETSA with Western Blotting

  • Cell Treatment: Treat intact cells with 1-(3-nitro-pyrazol-1-yl)-propan-2-ol or a vehicle control.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a few minutes.[13]

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thawing) and centrifuge to pellet the aggregated, denatured proteins.[13]

  • Western Blotting: Collect the supernatant containing the soluble proteins and quantify the amount of the specific target protein using Western blotting with a validated antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates that the compound has bound to and stabilized the target protein.[22]

Phase 3: Functional Validation of Target Relevance

Confirming that a compound binds to a protein is a critical step, but it does not necessarily prove that this interaction is responsible for the compound's biological effects. CRISPR-Cas9-based genetic screening can provide this functional link.[16][17][23]

Workflow 4: CRISPR-Cas9 Screening for Target Identification

CRISPR screens can be performed in a pooled format, where a library of guide RNAs targeting thousands of genes is introduced into a population of cells.[23] By treating these cells with 1-(3-nitro-pyrazol-1-yl)-propan-2-ol, one can identify which gene knockouts lead to resistance or sensitivity to the compound.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Analysis: 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol Risk Category: High Caution – Energetic & Potentially Toxic Intermediate

As researchers, we often handle "edge-case" molecules where specific toxicological data is sparse. In the absence of a compound-specific SDS, we apply Structure-Activity Relationship (SAR) Safety Protocols . This molecule combines three distinct hazard moieties:

  • Nitro Group (

    
    ):  Introduces energetic potential (shock/thermal sensitivity) and potential for methemoglobinemia via skin absorption.
    
  • Pyrazole Ring: A nitrogen-rich heterocycle known to be a potent mucous membrane and eye irritant.

  • Propan-2-ol Tail: Increases lipid solubility, facilitating rapid skin absorption and introducing flammability risks.

Core Directive: Treat this compound as a sensitizing, energetic alkylating agent . The primary goal is to prevent all dermal contact and inhalation, while mitigating thermal instability risks during synthesis.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the "Why" behind the protection.

Hazard DomainSpecific RiskMechanism of Action
Energetic Stability Moderate Explosion Risk Nitro-pyrazoles are precursors to high-energy materials.[1] The molecule may be sensitive to mechanical shock or friction, especially if dry/crystalline.
Dermal Toxicity High Absorption Risk The lipophilic alcohol tail facilitates transport of the toxic nitro-pyrazole core through the skin barrier. Potential for systemic toxicity (blood disorders).
Inhalation Respiratory Irritant Aerosols or dusts can cause severe inflammation of the upper respiratory tract.
Ocular Corrosive/Damaging Nitrogen-rich bases can cause irreversible corneal opacity upon contact.

PPE Selection Matrix

Standard laboratory PPE is insufficient for nitro-heterocycles. Adhere to this upgraded standard.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Primary) Silver Shield® (EVOH) Laminate (Inner) + Nitrile (Outer)Why: Nitro compounds can permeate standard nitrile gloves in <15 minutes. EVOH provides a chemical barrier; the outer nitrile provides grip and tear resistance.
Respiratory Fume Hood (Primary)Why: Engineering controls are superior to masks. Use a hood with a face velocity of 80–100 fpm. Contingency: If hood work is impossible, use a Full-Face Respirator with Organic Vapor/P100 (OV/P100) cartridges.
Eye/Face Chemical Splash Goggles + Face Shield Why: Safety glasses have gaps. A face shield is mandatory during weighing or high-temperature steps to protect against deflagration (flash fire).
Body Nomex® Lab Coat or Fire-Resistant (FR) Cotton Why: Synthetic blends (polyester) will melt into the skin if a flash fire occurs. The nitro group increases flammability risks.[2]

Operational Protocol: Safe Handling Lifecycle

This protocol uses a "Self-Validating" logic. If a check fails (e.g., static detected), the workflow stops immediately.

Phase A: Preparation (The "Go/No-Go" Check)
  • Static Check: Ensure the balance is grounded. Use an anti-static gun on the weighing boat. Reason: Nitro-pyrazoles can be electrostatically sensitive.

  • Tool Selection: Use ceramic or Teflon-coated spatulas only. Reason: Metal-on-metal friction can trigger energetic decomposition.

  • Solvent Prep: Have the solvent (e.g., DCM, MeOH) pre-measured. Reason: Minimizes the time the solid compound is exposed to air.

Phase B: Synthesis & Handling
  • Weighing: Perform strictly inside the fume hood. If the balance is external, use a "tarred, closed vial" method (tare vial, add solid in hood, cap, weigh outside).

  • Solubilization: Add solvent slowly down the side of the vessel. Watch for exotherms.

    • Critical Check: If the solution turns dark red/brown or bubbles vigorously, STOP . Move the sash down and evacuate. This indicates rapid decomposition.[2]

  • Reaction: Always use a blast shield for reactions heated >50°C.

Phase C: Decontamination & Waste
  • Primary Decon: Wipe all surfaces with a 10% surfactant solution (soap/water), then Isopropanol. Reason: Organic solvents alone may spread the nitro compound; surfactant lifts it.

  • Glove Removal: Use "Beak Method" (pull one glove off using the other, turning it inside out). Dispose of immediately.

Visual Workflow: The "Safe-Loop" Logic

This diagram illustrates the decision-making process. Note the "Red Loops" which force a stop if safety criteria are not met.

SafeHandling Start START: Risk Assessment CheckPPE Verify PPE: EVOH Gloves + FR Coat Start->CheckPPE StaticCheck Static/Friction Check: Use Ceramic Tools? CheckPPE->StaticCheck Handling Weighing & Solubilization (In Fume Hood) StaticCheck->Handling Exotherm Decision: Rapid Color Change or Bubbling? Handling->Exotherm Emergency STOP: Evacuate & Engage Blast Shield Exotherm->Emergency YES (Danger) Proceed Proceed with Synthesis Exotherm->Proceed NO (Stable) Decon Decontamination: Surfactant -> Solvent Proceed->Decon Disposal Disposal: High-Temp Incineration Decon->Disposal

Caption: Operational workflow for handling energetic nitro-pyrazole intermediates. Note the critical decision point at the "Exotherm" stage.

Emergency Response Plan

  • Skin Contact:

    • Immediate Drench: Do not wipe. Wash with lukewarm water and soap for 15 minutes.

    • Solvent Warning: Do NOT use ethanol/acetone to clean skin; this will drive the nitro compound deeper into the dermis.

  • Spill (Solid):

    • Do not sweep (dust explosion risk).

    • Cover with a wet pad (water/surfactant) to dampen.

    • Scoop into a container using a plastic shovel.

  • Spill (Liquid):

    • Absorb with vermiculite or sand.

    • Do not use combustible materials (sawdust).[3]

Disposal & Environmental Stewardship

Cradle-to-Grave Logic: Nitro-aromatics are often persistent environmental pollutants.

  • Segregation: Isolate in a waste stream labeled "High Hazard - Nitro/Organic."

  • Incompatibility: NEVER mix with strong bases (NaOH, KOH) or oxidizers in the waste drum. This can cause a drum explosion.

  • Final Fate: The only acceptable disposal method is High-Temperature Incineration with scrubber systems to manage NOx emissions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).

  • PubChem. (n.d.). Compound Summary: 4-Nitropyrazole (Analogous Hazard Data). National Library of Medicine.

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Nitro-1H-pyrazole.

  • BenchChem. (n.d.). Proper Disposal of Halogenated/Nitroaromatic Compounds.

Sources

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